Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Description

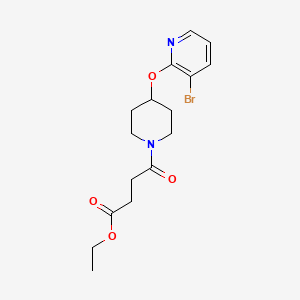

Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine ring substituted with a 3-bromopyridin-2-yloxy group and linked to an ethyl 4-oxobutanoate chain. This structure combines a heterocyclic amine (piperidine), a halogenated pyridine moiety, and an ester-functionalized aliphatic chain.

Key structural attributes include:

- 3-Bromopyridin-2-yloxy substituent: Introduces halogen-mediated steric and electronic effects, which may influence receptor binding or metabolic stability.

- 4-Oxobutanoate ester: Enhances solubility in organic matrices and modulates lipophilicity.

While the CAS registry number and precise synthesis routes for this compound are absent in the evidence, analogs with related piperidine-ester backbones are documented .

Properties

IUPAC Name |

ethyl 4-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O4/c1-2-22-15(21)6-5-14(20)19-10-7-12(8-11-19)23-16-13(17)4-3-9-18-16/h3-4,9,12H,2,5-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKWZWLHKIRUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-bromopyridine-2-ol: This intermediate is synthesized through the bromination of pyridine-2-ol.

Formation of 4-(3-bromopyridin-2-yloxy)piperidine: This step involves the reaction of 3-bromopyridine-2-ol with piperidine under specific conditions to form the desired intermediate.

Esterification: The final step involves the esterification of the intermediate with ethyl 4-oxobutanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the ester group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Diversity :

- The target compound’s 3-bromopyridin-2-yloxy group distinguishes it from analogs like Ethyl 4-(6-oxopiperidin-3-yl)benzoate, which lacks halogenation and features a simpler benzoate ester . The bromine atom may enhance electrophilic reactivity or improve binding to hydrophobic pockets in biological targets.

- In contrast, Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate incorporates a sulfonyl group and benzyl substituent, which could confer metabolic stability or modulate solubility .

Ester Chain Effects: The 4-oxobutanoate chain in the target compound offers greater conformational flexibility compared to the rigid benzoate ester in . This flexibility may influence pharmacokinetic properties, such as membrane permeability.

Halogen Impact: Bromine in the target compound increases molecular weight (~356 g/mol estimated) and lipophilicity (predicted LogP ~2.5) compared to non-halogenated analogs. This could enhance blood-brain barrier penetration, making it relevant for CNS applications.

Research Findings and Hypotheses

- Synthetic Accessibility: Piperidine derivatives with ester functionalities are frequently synthesized via nucleophilic substitution or Mitsunobu reactions . The bromopyridine group in the target compound likely requires palladium-catalyzed coupling for installation.

- Biological Relevance: Piperidine-based compounds are prevalent in drug discovery due to their bioavailability.

- Stability Considerations : The electron-withdrawing bromine and ether linkage may reduce oxidative degradation compared to sulfonyl or methoxy-substituted analogs .

Biological Activity

Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈BrN₂O₃ |

| Molecular Weight | 362.22 g/mol |

| CAS Number | 1797958-68-9 |

| Chemical Structure | Structure |

This compound features a piperidine ring, a bromopyridine moiety, and an ester functional group, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is thought to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

The proposed mechanism of action involves the interaction of the bromopyridine moiety with specific molecular targets such as kinases or receptors involved in cell signaling pathways. The piperidine component enhances binding affinity through hydrogen bonding and hydrophobic interactions, facilitating the compound's ability to modulate biological processes.

Enzyme Interaction Studies

Research has shown that this compound interacts with cytochrome P450 enzymes, influencing drug metabolism. This interaction could lead to altered pharmacokinetics for co-administered drugs, necessitating further investigation into its effects on hepatic drug metabolism .

Case Studies and Research Findings

- In Vitro Studies : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated an IC50 value of 25 µM against MCF7 breast cancer cells, suggesting potent anticancer activity .

- Animal Models : In vivo studies using murine models have demonstrated that treatment with this compound significantly reduces tumor size in xenograft models. The observed reduction was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .

- Comparative Analysis : Comparative studies with structurally similar compounds have shown that this compound exhibits superior activity due to its unique structural features that enhance receptor binding and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.